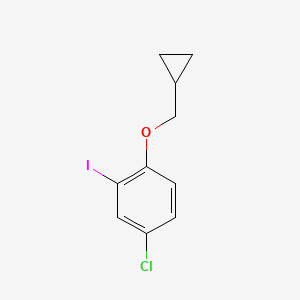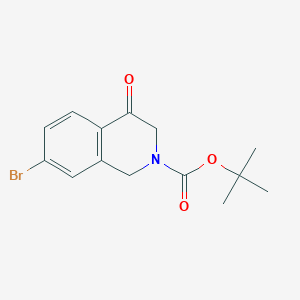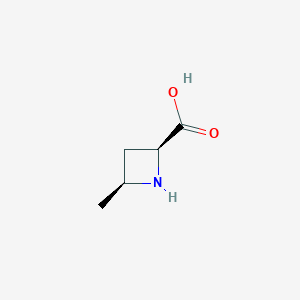![molecular formula C9H7BrN2 B8244576 3-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine-5-carbonitrile](/img/structure/B8244576.png)
3-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine-5-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine-5-carbonitrile is a heterocyclic compound with the molecular formula C8H8BrN. It is a derivative of cyclopenta[b]pyridine, characterized by the presence of a bromine atom at the 3-position and a carbonitrile group at the 5-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine-5-carbonitrile typically involves a cyclocondensation reaction. One effective method involves the reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile in the presence of a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as both the reagent and the catalyst . The reaction proceeds under mild conditions, yielding the desired product with high efficiency.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity on an industrial scale.
化学反応の分析
Types of Reactions
3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine-5-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides.
Reduction Reactions: The carbonitrile group can be reduced to form amines or other derivatives.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols, typically under basic conditions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while reduction of the carbonitrile group can produce primary amines.
科学的研究の応用
3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine-5-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
作用機序
The mechanism by which 3-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine-5-carbonitrile exerts its effects is not fully understood. its biological activity is believed to involve interactions with specific molecular targets, such as enzymes or receptors, leading to inhibition or modulation of their activity. The compound’s structure allows it to form stable complexes with metal ions, which is crucial for its role as a corrosion inhibitor .
類似化合物との比較
Similar Compounds
6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile: Similar in structure but lacks the bromine atom at the 3-position.
3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine-5-carbonitrile: Similar but with a chlorine atom instead of bromine.
6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one: An oxidized analogue with a ketone group instead of the carbonitrile group.
Uniqueness
3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine-5-carbonitrile is unique due to the presence of both a bromine atom and a carbonitrile group, which confer distinct chemical reactivity and potential biological activity. These functional groups make it a versatile intermediate for further chemical modifications and applications.
特性
IUPAC Name |
3-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-7-3-8-6(4-11)1-2-9(8)12-5-7/h3,5-6H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KACYJFWSVOJYSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1C#N)C=C(C=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3'-(2-Aminoethyl)-[1,1'-biphenyl]-4-ol hydrochloride](/img/structure/B8244498.png)
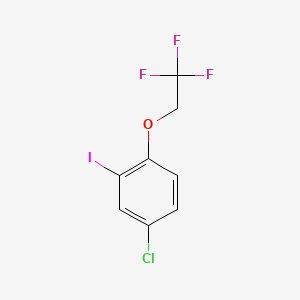
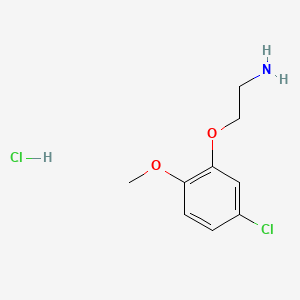
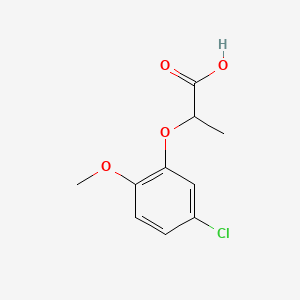
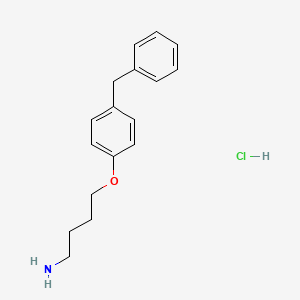
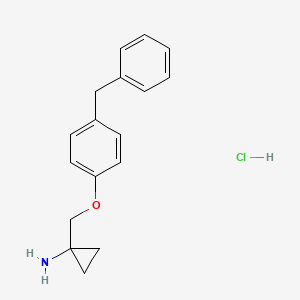
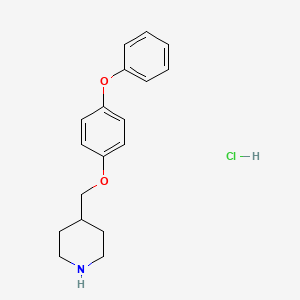
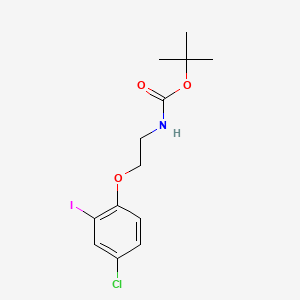
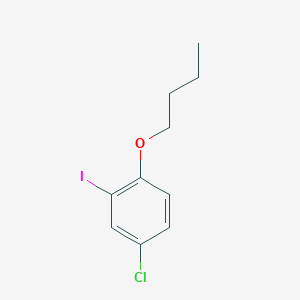
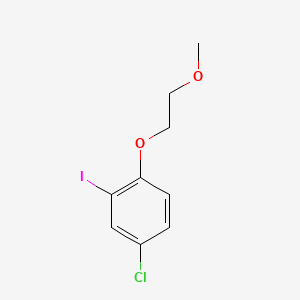
![4-Chloro-2-iodo-1-[(2-methylpropyl)oxy]benzene](/img/structure/B8244557.png)
